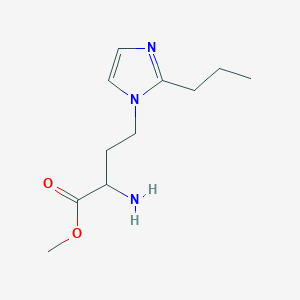

Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

CAS No.: 1342433-97-9

Cat. No.: VC18142391

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342433-97-9 |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3 |

| Standard InChI Key | RVCJTISXGXNZHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC=CN1CCC(C(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a propyl group ().

-

Amino acid derivative: A butanoate backbone with an amino group () at the α-carbon and a methyl ester () at the carboxyl terminus.

-

Linker: A four-carbon chain connecting the imidazole ring to the amino acid moiety.

The IUPAC name, methyl 2-amino-4-(2-propylimidazol-1-yl)butanoate, reflects this arrangement. Key spectral identifiers include the canonical SMILES CCCC1=NC=CN1CCC(C(=O)OC)N and the InChIKey RVCJTISXGXNZHR-UHFFFAOYSA-N.

Structural Discrepancies and Validation

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate typically involves imidazole ring formation coupled with amino acid derivatization. Recent methodologies for imidazole synthesis, such as those reported by Shabalin and Camp , emphasize regiocontrolled approaches:

-

Multi-component reactions: Combining α-azidoenones with NBoc-imidamides under catalyst-free conditions (120°C in acetonitrile) .

-

Cyclization of nitriles: Metal-free protocols leveraging nitrile reagents to construct the imidazole core .

For the target compound, a plausible route involves:

-

Step 1: Synthesis of 2-propylimidazole via cyclocondensation of 1,2-diketones with aldehydes and ammonia.

-

Step 2: Alkylation of the imidazole nitrogen with 4-bromobutanoic acid methyl ester.

-

Step 3: Introduction of the amino group via nucleophilic substitution or reductive amination.

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

-

Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

-

Temperature control: Reactions often proceed at 80–120°C to facilitate cyclization .

-

Catalysts: Acidic conditions (e.g., -toluenesulfonic acid) promote imidazole ring closure .

A representative procedure from Kallinen et al. for analogous compounds involves:

-

Nitro reduction: Hydrogenation of nitro intermediates to amines.

-

Esterification: Methanol reflux with sulfuric acid to form methyl esters.

-

Cyclization: Heating with -TsOH in DMF to yield the imidazole derivative.

Comparative Analysis with Structural Analogs

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume